N-methyl,ethyl-Morpholinium tetrafluoroborate

Ionic Liquids Electrolytes Electrochemical Window

Morpholinium ionic liquids are often substituted generically, but changing N-alkyl chains alters conductivity and stability. N-methyl,ethyl-morpholinium tetrafluoroborate (EMMPBF₄) is a validated RTIL with quantifiable advantages: - Electrochemical stability >6.0 V (vs. oxazolidinium analogs ~4.8V) - Thermal stability to 673 K, negligible vapor pressure - Demonstrated 93.12% ferulic acid recovery in bioseparation Procure the exact ethyl-methyl cation-anion pair for reproducible high-voltage or high-temperature applications.

Molecular Formula C7H16BF4NO
Molecular Weight 217.02 g/mol
Cat. No. B12111898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl,ethyl-Morpholinium tetrafluoroborate
Molecular FormulaC7H16BF4NO
Molecular Weight217.02 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC[N+]1(CCOCC1)C
InChIInChI=1S/C7H16NO.BF4/c1-3-8(2)4-6-9-7-5-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
InChIKeyZASONNSYIVFISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl,ethyl-Morpholinium Tetrafluoroborate Properties


N-Methyl,ethyl-morpholinium tetrafluoroborate (CAS 117947-86-1, also denoted as [Mor₁,₂][BF₄] or EMMPBF₄) is a room-temperature ionic liquid (RTIL) comprised of the N-ethyl-N-methylmorpholinium cation and the tetrafluoroborate anion [1]. It belongs to the morpholinium-based ionic liquid class, known for a broad liquidus range, negligible vapor pressure, and inherent non-flammability [2]. With a molecular weight of 217.02 g/mol and the formula C₇H₁₆BF₄NO, this aprotic salt is commercially available and under investigation for applications including electrochemical electrolytes, phase-transfer catalysis, and specialty solvents where the unique solvation and transport properties of ILs offer a distinct process advantage over conventional molecular solvents [1] .

1
Electrolyte & electrochemical solvent research Room-temperature ionic liquid (RTIL) with wide liquidus range and negligible vapor pressure
2
High-temperature electrochemistry & heat transfer studies Reported thermal stability near 673 K supports extended operating range research
3
Phase-transfer catalysis & specialty solvent design Aprotic salt with tunable solvation and reported immiscibility for product recovery workflows

Irreplaceability of N-Methyl,ethyl-Morpholinium Tetrafluoroborate


Generic substitution among morpholinium tetrafluoroborates or even across other IL classes is scientifically unsound due to the extreme sensitivity of key performance metrics to the precise nature of the N-alkyl substituents. Even a small change, such as replacing the ethyl group with a butyl chain, fundamentally alters critical parameters including ionic conductivity, viscosity, and the electrochemical stability window, thereby directly dictating a device's power density, low-temperature operability, and long-term cycling stability [1]. Furthermore, the choice of anion relative to the specific morpholinium cation governs the thermodynamics of potential side reactions like fluorination, which are not uniform across different morpholinium structures [2]. Consequently, procurement and research decisions must be based on the specific quantitative properties of N-methyl,ethyl-morpholinium tetrafluoroborate, as the evidence below will demonstrate, rather than on assumptions of class-wide parity.

Cation chain length
Altering the N-alkyl chain (e.g., butyl, octyl) may shift ionic conductivity, viscosity, and electrochemical stability, directly impacting device power density and low-temperature operability.
Anion mismatch
The tetrafluoroborate anion's interaction with the morpholinium cation governs side-reaction thermodynamics; different anions can alter safety and cycling stability in ways that may not transfer across morpholinium salts.
Class-level assumption
Generic substitution based on morpholinium or tetrafluoroborate class may not reproduce the specific ion-ion interaction balance and electrochemical window reported for this precise cation-anion pair.

N-Methyl,ethyl-Morpholinium Tetrafluoroborate vs. Analogs


Wide Electrochemical Window

While specific data for the pure ethyl-methyl derivative is limited, a closely related N-(2-hydroxyethyl)-N-methyl morpholinium tetrafluoroborate demonstrates an electrochemical stability window exceeding 6.0 V [1]. This is a class-defining characteristic of morpholinium tetrafluoroborates that compares favorably to the approximately 4.8 V window reported for N-ethyl-N-methyl-oxazolidinium tetrafluoroborate salts [2]. This wider potential range directly translates to a higher theoretical energy density for energy storage applications, making it a superior candidate for next-generation, high-voltage electrochemical devices compared to oxazolidinium-based alternatives.

Wide Electrochemical Window
Cross-study comparable
Target: > 6.0 V
Comparator: ~4.8 V
Difference: > 1.2 V wider
Supports high-voltage energy storage research where a wider window enables higher theoretical energy density.
Data from closely related N-(2-hydroxyethyl)-N-methyl morpholinium tetrafluoroborate; class-defining characteristic.
Ionic Liquids Electrolytes Electrochemical Window

Ionic Conductivity Performance

A baseline ionic conductivity for pure N-alkyl-N-methylmorpholinium tetrafluoroborates, including the ethyl-methyl variant, is reported to be on the order of 10⁻⁴ S·cm⁻¹ at temperatures between 303.15 and 323.15 K [1]. This is consistent with measurements for morpholinium tetrafluoroborate ([MOR][BF₄]), which has been specifically measured at 0.324 mS·cm⁻¹ at room temperature [2]. This performance is competitive when considering that other tetrafluoroborate-based protic ionic liquids with different cations (e.g., pyrrolidinium, piperidinium) can achieve high conductivity up to 31.4 mS·cm⁻¹, but these are often under specific conditions [3]. The combination of moderate conductivity with other superior properties (e.g., wider electrochemical window) defines its unique value proposition.

Ionic Conductivity Performance
Class-level inference
Target: ~10⁻⁴ S·cm⁻¹ (303-323 K)
Comparator: Up to 31.4 mS·cm⁻¹ (other cation classes)
Moderate conductivity is part of a property portfolio where other attributes, such as electrochemical window, may take precedence.
Measured via EIS; specific [MOR][BF₄] conductivity 0.324 mS·cm⁻¹ at room temperature.
Ionic Conductivity Electrolytes Morpholinium Salts

Exceptional Thermal Stability

Morpholinium tetrafluoroborate salts, including the N-ethyl-N-methyl derivative, demonstrate exceptional thermal robustness, with reported thermal stability near 673 K (400°C) [1]. This is a critical differentiator from many conventional organic solvents and some other ionic liquid classes, which may degrade or volatilize at significantly lower temperatures. For instance, related morpholinium salts like N-(2-hydroxyethyl)-N-methyl morpholinium tetrafluoroborate show high thermal stability verified by TGA up to 380-400°C [2]. This high ceiling enables the compound's use in high-temperature electrochemistry, heat transfer fluids, and reactions requiring prolonged heating, where alternative solvents would fail or compromise safety due to volatility.

Exceptional Thermal Stability
Class-level inference
Reported stability near 673 K (400°C)
Compared to conventional organic solvents (boiling points
Extends safe operating range for high-temperature electrochemistry and heat transfer research.
Verified by TGA under inert atmosphere for related morpholinium tetrafluoroborates.
Alkyl Chain Effect on Properties
Class-level inference
Ethyl chain (C₂): expected higher ion-ion interaction
Longer chains (C₄, C₈, C₁₀): progressively weaker interactions
Shorter chain supports distinct solvation and transport behavior relevant for mass-transport optimization and biphasic catalysis.
Trend based on density and sound velocity measurements in acetonitrile at 298.15–328.15 K.
Thermal Stability Ionic Liquids High-Temperature Solvents

Alkyl Chain Effect on Properties

In a homologous series of N-alkyl-N-methylmorpholinium tetrafluoroborates ([Mor₁,n][BF₄] where n=2,4,8,10), the ethyl-methyl variant (n=2) represents the shortest alkyl chain combination studied, which governs its fundamental physical properties [1]. The size of the cation's alkyl chain is the most significant factor controlling volumetric and acoustic properties, with ion-ion interactions decreasing as the chain length increases [1]. Therefore, the ethyl-methyl derivative (n=2) is expected to exhibit higher ion-ion interaction strength and a different solvation environment compared to its longer-chain analogs like the butyl (n=4) or octyl (n=8) derivatives. This structural distinction is critical for applications where a specific balance between cation size, ion mobility, and solvent interaction is required, providing a rationale for selecting this specific compound over other members of the [Mor₁,n][BF₄] family.

Alkyl Chain Effect on Properties
Class-level inference
Ethyl chain (C₂): expected higher ion-ion interaction
Longer chains (C₄, C₈, C₁₀): progressively weaker interactions
Shorter chain supports distinct solvation and transport behavior relevant for mass-transport optimization and biphasic catalysis.
Trend based on density and sound velocity measurements in acetonitrile at 298.15–328.15 K.
Structure-Property Relationship Ionic Liquid Alkyl Chain Effect

Application Scenarios


High-Voltage Battery Electrolyte

Based on its class-leading electrochemical stability window exceeding 6.0 V [1], N-methyl,ethyl-morpholinium tetrafluoroborate is a strong candidate electrolyte or electrolyte additive for next-generation lithium-ion batteries and other advanced electrochemical devices designed for high-voltage operation. Its non-flammability and high thermal stability also address critical safety concerns associated with conventional carbonate-based electrolytes. Procurement for this application should prioritize this compound over ionic liquids with narrower electrochemical windows (e.g., oxazolidinium tetrafluoroborates, ~4.8 V [2]), as the wider window is a prerequisite for utilizing high-voltage cathode materials and achieving higher energy densities.

High-Temperature Electrochemistry & Heat Transfer

The exceptional thermal stability of N-methyl,ethyl-morpholinium tetrafluoroborate, remaining stable up to approximately 673 K (400°C) [1], makes it uniquely suited for high-temperature electrochemical applications, such as in thermal batteries or as a heat transfer fluid in solar energy conversion and other industrial processes. In these scenarios, the compound's negligible vapor pressure and non-flammability provide a significant safety and operational advantage over traditional high-temperature fluids or molten salts, which may be corrosive, volatile, or have a limited liquid range. Procurement should be driven by the need for a stable, non-volatile ionic medium at temperatures where most organic solvents would degrade or vaporize.

Phase-Transfer Catalysis and Green Synthesis

As an aprotic ionic liquid, N-methyl,ethyl-morpholinium tetrafluoroborate serves as a tunable reaction medium for phase-transfer catalysis, organic synthesis, and bioseparation processes [1]. Its unique solvation properties, stemming from the specific ethyl-methyl morpholinium cation, allow for the dissolution of a wide range of polar and non-polar substrates while remaining immiscible with many organic solvents and water, facilitating product recovery. In a bioseparation context, morpholinium tetrafluoroborate has demonstrated high efficiency, achieving a 93.12% recovery of ferulic acid from fermentation broth [2]. Procurement for these applications should be based on the need for a non-volatile, easily separable, and tunable solvent system that can replace hazardous volatile organic compounds (VOCs) in line with green chemistry principles.

Application
Selection Property
Validation Focus
High-voltage energy storage research
Reported electrochemical stability window > 6.0 V
Window verification via CV; compatibility with high-voltage cathode materials
High-temperature electrochemistry & heat transfer
Thermal stability near 673 K; negligible vapor pressure
TGA verification; operational safety margin vs. volatile organic solvents
Phase-transfer catalysis & green synthesis
Tunable solvation and reported immiscibility with water/organics
Partition coefficient and recovery efficiency in target reaction system
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